molecular formula C23H25Cl2NOSi B8656077 3-(Tert-butyldiphenylsilyloxymethyl)-2,4-dichloroaniline CAS No. 167837-45-8

3-(Tert-butyldiphenylsilyloxymethyl)-2,4-dichloroaniline

Cat. No.: B8656077
CAS No.: 167837-45-8
M. Wt: 430.4 g/mol
InChI Key: VEAVYCWCTZXUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butyldiphenylsilyloxymethyl)-2,4-dichloroaniline is a useful research compound. Its molecular formula is C23H25Cl2NOSi and its molecular weight is 430.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

167837-45-8

Molecular Formula

C23H25Cl2NOSi

Molecular Weight

430.4 g/mol

IUPAC Name

3-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,4-dichloroaniline

InChI

InChI=1S/C23H25Cl2NOSi/c1-23(2,3)28(17-10-6-4-7-11-17,18-12-8-5-9-13-18)27-16-19-20(24)14-15-21(26)22(19)25/h4-15H,16,26H2,1-3H3

InChI Key

VEAVYCWCTZXUCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=C(C=CC(=C3Cl)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 1-(tert-butyldiphenylsilyloxymethyl)-2,6-dichloro-3-nitrobenzene (433 mg), ferric chloride hexahydrate (17.5 mg) and activated carbon (17.5 mg) in a mixture of methanol (2.78 ml) and water (0.69 ml) was added hydrazine monohydrate (0.135 ml) dropwise at 60-70° C. After the addition was finished, the mixture was refluxed for half an hour. The mixture was allowed to cool and filtered. The filtrate was concentrated in vacuo. The residue was extracted with dichloromethane and the organic phase was dried over anhydrous magnesium sulfate. After being filtered, the filtrate was concentrated in vacuo and the resulting residue was washed with n-hexane to give 3-amino-1-(tert-butyldiphenylsilyloxymethyl)-2,6-dichlorobenzene (348 mg) as a white mass.
Name
1-(tert-butyldiphenylsilyloxymethyl)-2,6-dichloro-3-nitrobenzene
Quantity
433 mg
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
17.5 mg
Type
reactant
Reaction Step One
Quantity
0.135 mL
Type
reactant
Reaction Step Two
Quantity
2.78 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.69 mL
Type
solvent
Reaction Step Three

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